molecular formula C12H10N4O2S B2515979 N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 921106-69-6

N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide

Cat. No. B2515979
CAS RN: 921106-69-6
M. Wt: 274.3
InChI Key: RLHSUPZZXFDANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-substituted benzamide derivatives, including those with oxadiazole moieties, has been explored in various studies. For instance, the synthesis of N-substituted imidazolylbenzamides has been reported, where the imidazolyl group acts as a replacement for the methylsulfonylamino group to produce class III electrophysiological activity . Another study describes a three-phase synthesis process for N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, starting from phenyl acetic acid and proceeding through ester and hydrazide intermediates, with the final step involving a reaction with N-substituted-2-bromoacetamides . Additionally, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides have been synthesized using a green chemistry approach, reacting substituted benzohydrazides with 2,2'-(carbonothioyldisulfanediyl)diacetic acid in water .

Molecular Structure Analysis

The molecular structure of N-substituted benzamide derivatives is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This structure is crucial for the biological activity of these compounds. In the case of N-(cyano(naphthalen-1-yl)methyl)benzamides, X-ray single crystallography has been used to determine the solid-state properties, and their hydrogen bonding interactions in the solution phase have been examined through UV-Vis absorption and NMR analyses .

Chemical Reactions Analysis

The chemical reactivity of N-substituted benzamide derivatives is influenced by the functional groups attached to the benzamide core. For example, the presence of a cyano group can facilitate nucleophilic addition reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides . The oxadiazole ring in these compounds can also participate in various chemical reactions, contributing to their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted benzamide derivatives are determined by their molecular structure. The oxadiazole ring imparts rigidity to the molecule, which can affect its binding to biological targets. The synthesized compounds have been screened for biological activity, showing varying degrees of activity against enzymes such as butyrylcholinesterase, acetylcholinesterase, and lipoxygenase . The presence of substituents like the cyano group can also influence the colorimetric sensing behavior of these compounds, as demonstrated by the fluoride anion sensing ability of certain N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives .

Scientific Research Applications

Crystal Structure and Biological Studies
Derivatives of 1,3,4-oxadiazole, including compounds similar to N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide, have been synthesized and characterized, revealing their crystal structures through X-ray diffraction methods. These studies highlight the significance of intermolecular hydrogen bonding in their structural stability. Additionally, these derivatives exhibit promising antibacterial and antioxidant activities, especially against Staphylococcus aureus, showcasing their potential in developing new antimicrobial agents (Karanth et al., 2019).

Anticancer Activity
The exploration of 1,3,4-oxadiazole derivatives for anticancer applications has been a significant area of research. Studies have shown that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. These findings suggest the potential of N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide derivatives in cancer therapy research (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Screening
The antimicrobial properties of 1,3,4-oxadiazole compounds extend to antitubercular activities, with some derivatives showing significant efficacy against Mycobacterium tuberculosis. This underscores their potential utility in addressing tuberculosis, a major global health challenge. The specificity and activity profiles of these compounds highlight the importance of structural modifications in enhancing their biological activities (Nayak et al., 2016).

Antioxidant Evaluation
The antioxidant capacity of 1,3,4-oxadiazole derivatives has been assessed, with some compounds demonstrating excellent activity and offering protection against DNA damage. This property is crucial for the development of therapeutic agents aimed at mitigating oxidative stress-related diseases (Bondock et al., 2016).

Corrosion Inhibition
Beyond biomedical applications, 1,3,4-oxadiazole derivatives have been investigated for their corrosion inhibition properties, particularly for mild steel in acidic environments. This research indicates the versatility of these compounds, which can form protective layers on metal surfaces, thereby preventing corrosion. Such findings are valuable for industries where metal preservation is critical (Ammal et al., 2018).

Mechanism of Action

Target of Action

Similar compounds such as n,n-dialkyl benzamides have been reported to interact with enzymes like glucokinase . The role of glucokinase is to facilitate the phosphorylation of glucose, which is a critical step in the glycolysis pathway.

Mode of Action

This reaction leads to the efficient and selective synthesis of α-sulfenylated ketones .

Biochemical Pathways

Based on the potential interaction with glucokinase , it can be inferred that this compound might influence the glycolysis pathway, which is a crucial process for energy production in cells.

Result of Action

The potential interaction with glucokinase suggests that this compound might influence glucose metabolism in cells, which could have significant implications for energy production and other cellular processes.

properties

IUPAC Name

N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c13-6-7-19-12-16-15-10(18-12)8-14-11(17)9-4-2-1-3-5-9/h1-5H,7-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHSUPZZXFDANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.